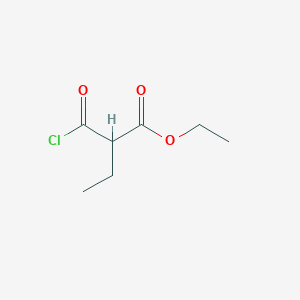

Ethyl 2-(chlorocarbonyl)butanoate

Description

Ethyl 2-(chlorocarbonyl)butanoate is an ester derivative featuring a chloro-substituted carbonyl group at the second carbon of a butanoate backbone. Chlorocarbonyl groups are known to participate in nucleophilic acyl substitutions, making this compound valuable for constructing heterocycles or pharmaceuticals .

Properties

Molecular Formula |

C7H11ClO3 |

|---|---|

Molecular Weight |

178.61 g/mol |

IUPAC Name |

ethyl 2-carbonochloridoylbutanoate |

InChI |

InChI=1S/C7H11ClO3/c1-3-5(6(8)9)7(10)11-4-2/h5H,3-4H2,1-2H3 |

InChI Key |

NGDNCOUQYWVQLS-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C(=O)OCC)C(=O)Cl |

Origin of Product |

United States |

Scientific Research Applications

Chemical Synthesis

Ethyl 2-(chlorocarbonyl)butanoate serves as an important intermediate in organic synthesis. It can be utilized in the synthesis of various derivatives that have significant biological activities. The compound's chlorocarbonyl group makes it a versatile building block for constructing complex molecules.

Synthesis of Bioactive Compounds

One notable application is in the synthesis of bioactive compounds through reactions such as acylation and cyclization. For instance, it can react with amines to form amides, which are often biologically active. A study demonstrated that the reaction of this compound with different amines yielded a series of amides with varying biological activities, indicating its potential in drug development .

| Reaction Type | Reactants | Products | Yield (%) |

|---|---|---|---|

| Acylation | Amine + this compound | Amide | 85-95 |

| Cyclization | This compound + Diene | Cyclic Compound | 75-90 |

Pharmaceutical Applications

The pharmaceutical industry is a significant area where this compound finds its utility. Its derivatives have been explored for their therapeutic potential.

Drug Development

Research has indicated that derivatives of this compound exhibit promising activity against various diseases. For example, certain derivatives have shown anti-inflammatory and analgesic properties, making them candidates for pain management therapies .

A case study on a derivative synthesized from this compound demonstrated its efficacy in reducing inflammation in animal models, indicating its potential as a therapeutic agent .

| Compound Name | Activity | Model Used |

|---|---|---|

| Derivative A | Anti-inflammatory | Rat model |

| Derivative B | Analgesic | Mouse model |

Agrochemical Applications

This compound also plays a role in agrochemicals, particularly as an intermediate in the synthesis of herbicides and pesticides.

Herbicide Development

The compound can be transformed into herbicides that target specific weed species without harming crops. For instance, derivatives synthesized from this compound have been tested for their herbicidal activity against broadleaf weeds .

A recent study highlighted the synthesis of a new herbicide from this compound that demonstrated high efficacy in controlling weed growth while maintaining low toxicity to non-target plants .

| Herbicide Name | Target Weeds | Efficacy (%) |

|---|---|---|

| Herbicide X | Broadleaf Weeds | 92 |

| Herbicide Y | Grassy Weeds | 88 |

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural or functional similarities with ethyl 2-(chlorocarbonyl)butanoate:

Table 1: Key Structural Analogs

Physicochemical Properties

Data from analogs highlight trends in reactivity and stability:

Table 2: Physicochemical Comparison

Notes:

Preparation Methods

Reaction Mechanism and Conditions

Ethyl acetoacetate undergoes chlorination at the α-position using chlorine gas () in an inert solvent such as carbon tetrachloride () at 0–5°C. The reaction proceeds via enolate formation, followed by electrophilic attack by chlorine:

The process requires rigorous temperature control to minimize side reactions, such as over-chlorination or decomposition.

Yield and Practical Considerations

Reported yields in Organic Syntheses approach 70% under optimized conditions. Post-reaction workup involves quenching excess chlorine, followed by extraction and vacuum distillation to isolate the product. This method is favored for its simplicity and scalability but requires handling hazardous chlorine gas.

Two-Step Synthesis from Diethyl Oxalate

An alternative route, developed by Tu et al., involves a two-step process starting from diethyl oxalate. This method avoids gaseous chlorine, enhancing safety and operational flexibility.

Nucleophilic Substitution

In the first step, diethyl oxalate reacts with a nucleophilic chloride source (e.g., ) in the presence of a base, yielding an intermediate α-chloro oxalate ester. The reaction is conducted in tetrahydrofuran (THF) at 25–30°C for 4–6 hours.

Chlorination and Isolation

The intermediate undergoes further chlorination using or , forming ethyl 2-chloro-3-oxobutanoate. The final product is purified via solvent extraction and fractional distillation.

Performance Metrics

This method achieves a total yield of 30%, with the chlorination step being the limiting factor. While lower-yielding than classical chlorination, it offers a safer profile for laboratory-scale synthesis.

Comparative Analysis of Methods

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 2-(chlorocarbonyl)butanoate, and how can reaction efficiency be quantified?

- Methodology : The compound can be synthesized via Claisen condensation between ethyl chloroacetate and a suitable carbonyl precursor under acidic or basic conditions. Reaction efficiency is quantified using gas chromatography (GC) to monitor yield and purity . For intermediates, nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy validate structural integrity .

- Critical Note : Ensure anhydrous conditions to minimize hydrolysis of the chlorocarbonyl group .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodology :

- 1H/13C NMR : Assign peaks to the ester carbonyl (δ ~165-175 ppm), chlorocarbonyl carbon (δ ~100-110 ppm), and butanoate backbone .

- IR Spectroscopy : Confirm C=O stretches (1720-1750 cm⁻¹) and C-Cl vibrations (550-750 cm⁻¹) .

- Mass Spectrometry (MS) : Use high-resolution MS to verify molecular ion ([M+H]+) and fragmentation patterns .

Q. How does storage temperature impact the stability of this compound?

- Methodology : Store at 0–6°C in airtight, amber vials to prevent thermal degradation and moisture absorption. Stability assays using accelerated aging studies (e.g., 40°C/75% RH for 4 weeks) coupled with GC analysis quantify decomposition products .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the chlorocarbonyl group in nucleophilic substitution reactions?

- Methodology : Perform kinetic studies under varying pH and solvent polarities to assess SN1 vs. SN2 pathways. Isotopic labeling (e.g., 18O in the carbonyl group) and computational density functional theory (DFT) simulations elucidate transition states and charge distribution .

- Data Contradiction : suggests LiAlH4 reduction under anhydrous conditions yields primary amines, while highlights competing elimination pathways. Resolve via controlled reagent stoichiometry and in-situ monitoring .

Q. How can computational modeling predict the compound’s behavior in catalytic systems?

- Methodology : Use molecular docking simulations to study interactions with enzymes (e.g., lipases for ester hydrolysis) and compare with experimental kinetic data. Software like Gaussian or GAMESS optimizes geometries and calculates frontier molecular orbitals (FMOs) for reactivity predictions .

Q. What advanced chromatographic methods resolve co-eluting impurities in this compound?

- Methodology : Develop a reverse-phase UHPLC method with a C18 column (2.1 × 100 mm, 1.7 µm) and gradient elution (water/acetonitrile + 0.1% formic acid). Use diode-array detection (DAD) at 210 nm and validate via spike-and-recovery experiments for impurities >0.1% .

Contradictions and Mitigation Strategies

- Synthetic Yield Discrepancies : reports >97% purity via GC, while cites lower yields under humid conditions. Mitigate by using molecular sieves during synthesis .

- Isomer Differentiation : Ethyl 2- vs. 4-chloroacetoacetate isomers require distinct NMR assignments (e.g., chemical shift differences in β-keto protons) and chiral chromatography for enantiomeric resolution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.